molecular formula C12H14N2O B1628939 4-(1H-Indol-6-yl)morpholine CAS No. 245117-18-4

4-(1H-Indol-6-yl)morpholine

Cat. No.: B1628939
CAS No.: 245117-18-4
M. Wt: 202.25 g/mol
InChI Key: CDGIWYMFRIJCIR-UHFFFAOYSA-N
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Description

4-(1H-Indol-6-yl)morpholine is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

245117-18-4

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

4-(1H-indol-6-yl)morpholine

InChI

InChI=1S/C12H14N2O/c1-2-11(14-5-7-15-8-6-14)9-12-10(1)3-4-13-12/h1-4,9,13H,5-8H2

InChI Key

CDGIWYMFRIJCIR-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC3=C(C=C2)C=CN3

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)C=CN3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1H-indol-6-amine (3.14 g, 23.76 mmol), 1-chloro-2-(2-chloroethoxy)ethane (4.18 mL, 35.6 mmol), and sodium carbonate (10.07 g, 95 mmol) in t-BuOH (90 mL) was heated at 100° C. in a pressure tube for 3.5 days. On cooling to room temperature, the mixture was diluted with ethyl acetate and filtered through CELITE®. The filtrate was concentrated under vacuum to dryness. To the residue was added water (50 mL). The mixture was adjusted to pH 11 with saturated NaHCO3 solution and extracted with CH2Cl2 (4×80 mL). The combined extract was washed with brine (50 mL) and dried over anhydrous MgSO4. The desired product (3.96 g, 19.58 mmol, 82% yield) was isolated as a beige solid with ISCO (300 g silica gel, solid loading, 20-50% ethyl acetate/hexane).
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.14 g
Type
reactant
Reaction Step Two
Quantity
4.18 mL
Type
reactant
Reaction Step Two
Quantity
10.07 g
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
82%

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